N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide AB-FUBINACA is an indazole-based synthetic cannabinoid (CB) that potently binds the central CB1 receptor (Ki = 0.9 nM). This compound has been identified along with AB-PINACA in illegal herbal products. AB-FUBINACA 3-fluorobenzyl isomer is an isomer of AB-FUBINACA that differs by having the fluoro group at the three, rather than four, position on the benzyl group. This compound binds CB1 with a Ki value of 51.1 nM. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 1185282-19-2
VCID: VC0164081
InChI: InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1
SMILES: CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F
Molecular Formula: C20H21FN4O2
Molecular Weight: 368.4 g/mol

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide

CAS No.: 1185282-19-2

Cat. No.: VC0164081

Molecular Formula: C20H21FN4O2

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide - 1185282-19-2

Specification

Description AB-FUBINACA is an indazole-based synthetic cannabinoid (CB) that potently binds the central CB1 receptor (Ki = 0.9 nM). This compound has been identified along with AB-PINACA in illegal herbal products. AB-FUBINACA 3-fluorobenzyl isomer is an isomer of AB-FUBINACA that differs by having the fluoro group at the three, rather than four, position on the benzyl group. This compound binds CB1 with a Ki value of 51.1 nM. This product is intended for research and forensic applications.
CAS No. 1185282-19-2
Molecular Formula C20H21FN4O2
Molecular Weight 368.4 g/mol
IUPAC Name N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide
Standard InChI InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1
Standard InChI Key PDYYWSOYXNOKBK-KRWDZBQOSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F
SMILES CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F
Canonical SMILES CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F

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